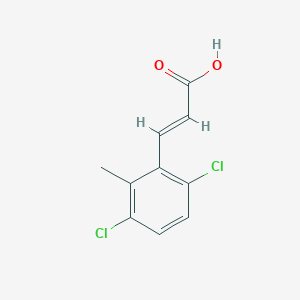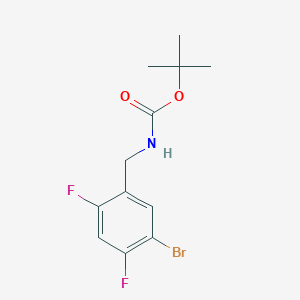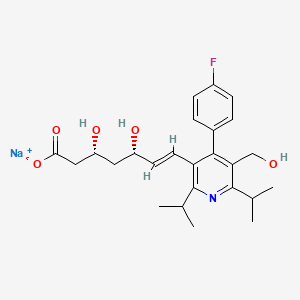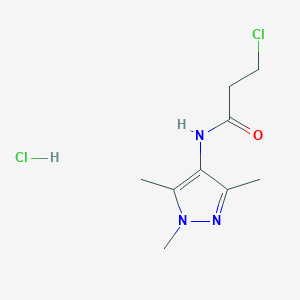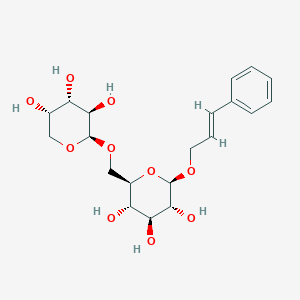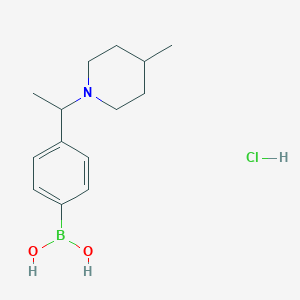
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines .
科学研究应用
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme, blocking its activity. The boronic acid group interacts with serine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the piperidine ring.
(4-[(4-Methylpiperidin-1-yl)methyl]phenyl)boronic acid: A closely related compound with a similar structure but different substitution
属性
分子式 |
C14H23BClNO2 |
|---|---|
分子量 |
283.60 g/mol |
IUPAC 名称 |
[4-[1-(4-methylpiperidin-1-yl)ethyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(6-4-13)15(17)18;/h3-6,11-12,17-18H,7-10H2,1-2H3;1H |
InChI 键 |
DZQUNHQSTKQYDB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


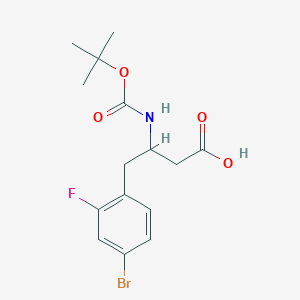
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13726711.png)
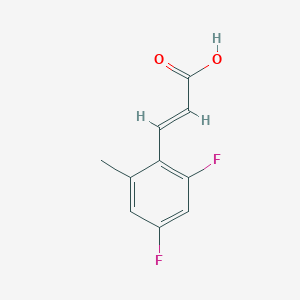
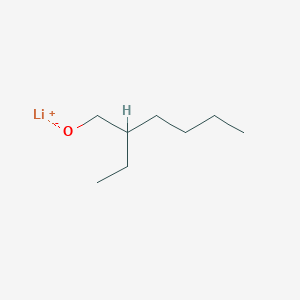


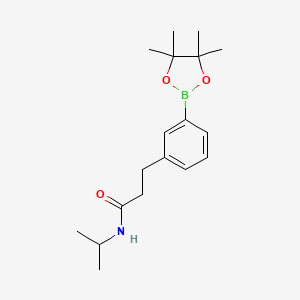
![2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726750.png)
